An In-depth Technical Guide to 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a novel N-heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines its predicted chemical structure, a plausible synthetic pathway, and anticipated physicochemical and spectroscopic properties based on established principles of organic chemistry and data from analogous compounds. Furthermore, potential biological activities and applications are discussed, drawing from the well-documented significance of the pyrazole scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related compounds for potential therapeutic development.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, which combines the established pyrazole core with a bulky, lipophilic cyclooctyl group, a feature that could confer unique pharmacological profiles.
Chemical Identity and Predicted Physicochemical Properties
While a specific CAS number for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is not currently listed in major chemical databases, its chemical identity can be defined by its structure and nomenclature.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine |
| Molecular Formula | C12H21N3 |
| Molecular Weight | 207.32 g/mol |
| Canonical SMILES | CN1N=C(C=C1N)C1CCCCCCC1 |
| InChI | InChI=1S/C12H21N3/c1-14-11(13)8-10(15-14)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,15) |
| InChIKey | (Predicted) |
The physicochemical properties of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine are anticipated to be influenced by the presence of the large, non-polar cyclooctyl group, which would likely increase its lipophilicity compared to smaller alkyl-substituted analogs like the cyclopropyl derivative.[4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Melting Point (°C) | 100-150 | Expected to be a solid at room temperature, with a melting point influenced by crystal packing. |
| Boiling Point (°C) | >300 | High boiling point is expected due to the molecular weight and polar amine group. |
| LogP | 2.5 - 3.5 | The cyclooctyl group will significantly contribute to a higher octanol-water partition coefficient. |
| pKa | 4.0 - 5.5 | The 5-amino group is expected to be basic, with the precise pKa influenced by the electronic effects of the pyrazole ring. |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine can be approached through established methodologies for the formation of 5-aminopyrazoles.[5] A common and effective route involves the condensation of a β-ketonitrile with a hydrazine derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the pyrazole ring, identifying a suitable β-ketonitrile and methylhydrazine as the key starting materials.
Caption: Retrosynthetic analysis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 3-Cyclooctyl-3-oxopropanenitrile
This key intermediate can be synthesized via a Claisen condensation between cyclooctyl methyl ketone and a suitable source of a cyanoformyl group, such as diethyl carbonate followed by cyanation, or more directly with ethyl cyanoformate.
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Reaction: Claisen condensation of cyclooctyl methyl ketone with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-keto ester, followed by reaction with a cyanating agent.
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Rationale: This is a standard and reliable method for the synthesis of β-ketonitriles. The choice of a strong, non-nucleophilic base is crucial to favor the condensation reaction.
Step 2: Cyclization to form 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine
The synthesized β-ketonitrile is then reacted with methylhydrazine to form the pyrazole ring.
-
Reaction: Condensation of 3-cyclooctyl-3-oxopropanenitrile with methylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid or base.
-
Mechanism: The reaction proceeds through initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular attack of the other nitrogen atom on the nitrile carbon, leading to cyclization and subsequent tautomerization to the aromatic pyrazole ring. The regioselectivity of the reaction, yielding the 1-methyl-5-amino isomer, is generally favored under these conditions.
Spectroscopic Characterization
The structural elucidation of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine would rely on a combination of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the N-methyl protons (~3.5-4.0 ppm)- Singlet for the pyrazole C4-H (~5.5-6.0 ppm)- Broad singlet for the NH₂ protons (~4.0-5.0 ppm)- Multiplets for the cyclooctyl protons (~1.2-2.5 ppm) |
| ¹³C NMR | - Signal for the N-methyl carbon (~35-40 ppm)- Signals for the pyrazole ring carbons (C3, C4, C5)- Multiple signals for the cyclooctyl carbons |
| IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹)- C-H stretching of alkyl groups (~2850-2950 cm⁻¹)- C=N and C=C stretching of the pyrazole ring (~1500-1650 cm⁻¹) |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 207 |
Potential Biological Activity and Applications
The pyrazole scaffold is a privileged structure in drug discovery.[3][6] Derivatives of 5-aminopyrazole have been investigated for a variety of therapeutic applications.
Potential as Kinase Inhibitors
Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine core could serve as a scaffold for the development of novel kinase inhibitors. The cyclooctyl group may provide favorable interactions within hydrophobic pockets of kinase active sites.
Caption: Potential mechanism of action as a kinase inhibitor.
Other Potential Applications
-
Antimicrobial Agents: The pyrazole nucleus is present in some antimicrobial drugs.[2]
-
Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as modulators of CNS receptors.
-
Agrochemicals: The pyrazole scaffold is also found in a number of pesticides and herbicides.
Analytical Workflow for Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of a newly synthesized compound.[7]
Caption: Analytical workflow for the characterization of a novel compound.
Safety and Handling
While specific toxicity data for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on analogs, it may be harmful if swallowed, and cause skin and eye irritation.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine represents a novel and unexplored chemical entity with potential for applications in drug discovery and materials science. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. The predictive nature of the information presented herein is intended to serve as a starting point for further experimental investigation. The unique combination of the proven pyrazole scaffold with a cyclooctyl substituent makes this compound an attractive target for future research endeavors.
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